5-Isopropoxypentan-2-one
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Overview
Description
5-Isopropoxypentan-2-one is an organic compound with the molecular formula C8H16O2 It is a ketone with an isopropoxy group attached to the second carbon of a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Isopropoxypentan-2-one can be synthesized through several methods. One common approach involves the reaction of 5-chloropentan-2-one with isopropanol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by etherification with isopropanol. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Isopropoxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Isopropoxypentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Isopropoxypentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxypentan-2-one: Similar structure but with a hydroxyl group instead of an isopropoxy group.
2-Pentanone: A simpler ketone without the isopropoxy group.
5-Chloropentan-2-one: A chlorinated derivative used as a precursor in the synthesis of 5-Isopropoxypentan-2-one.
Uniqueness
This compound is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable.
Properties
Molecular Formula |
C8H16O2 |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
5-propan-2-yloxypentan-2-one |
InChI |
InChI=1S/C8H16O2/c1-7(2)10-6-4-5-8(3)9/h7H,4-6H2,1-3H3 |
InChI Key |
QKGVQMNGERGISN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCC(=O)C |
Origin of Product |
United States |
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